molecular formula C35H29N3O4S B12477519 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid

2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid

Cat. No.: B12477519
M. Wt: 587.7 g/mol
InChI Key: WJESBEDJMDTQHC-UHFFFAOYSA-N
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Description

2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a thiophene ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid typically involves multi-step organic reactions The initial steps often include the formation of the pyrazoloquinoline core through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

    Medicine: If the compound shows promising biological activity, it could be developed into a pharmaceutical agent. Its efficacy and safety would need to be evaluated through preclinical and clinical studies.

    Industry: The compound’s unique properties may make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid: can be compared to other pyrazoloquinoline derivatives, which may have similar core structures but different substituents.

    Benzoic acid derivatives: Compounds with similar benzoic acid moieties can be compared to understand the influence of the benzoic acid group on the compound’s properties.

    Thiophene-containing compounds: Comparing with other thiophene-containing compounds can provide insights into the role of the thiophene ring in the compound’s reactivity and biological activity.

Uniqueness

The uniqueness of 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid lies in its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C35H29N3O4S

Molecular Weight

587.7 g/mol

IUPAC Name

2-[3-methyl-5-oxo-4-(4-phenylmethoxyphenyl)-7-thiophen-2-yl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid

InChI

InChI=1S/C35H29N3O4S/c1-21-31-32(23-13-15-25(16-14-23)42-20-22-8-3-2-4-9-22)33-27(18-24(19-29(33)39)30-12-7-17-43-30)36-34(31)38(37-21)28-11-6-5-10-26(28)35(40)41/h2-17,24,32,36H,18-20H2,1H3,(H,40,41)

InChI Key

WJESBEDJMDTQHC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)C4=CC=CS4)C5=CC=C(C=C5)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O

Origin of Product

United States

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